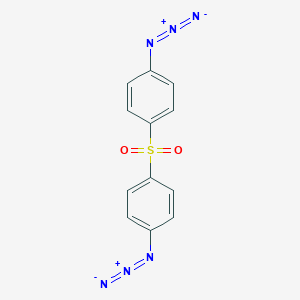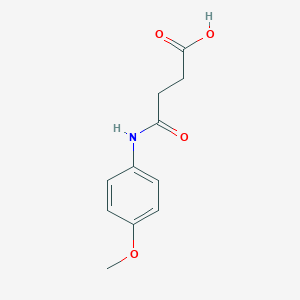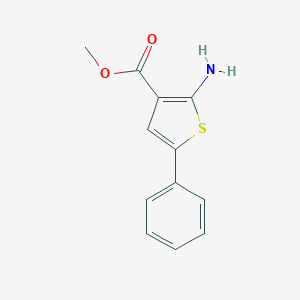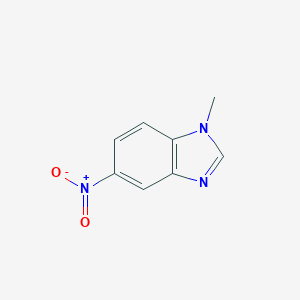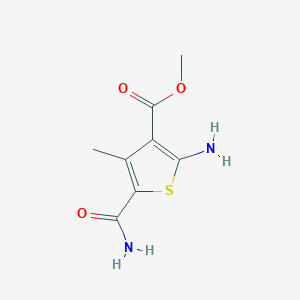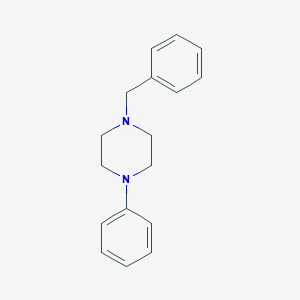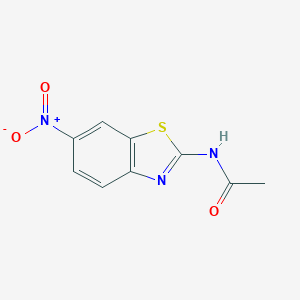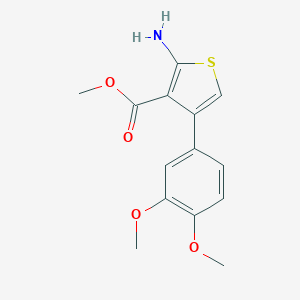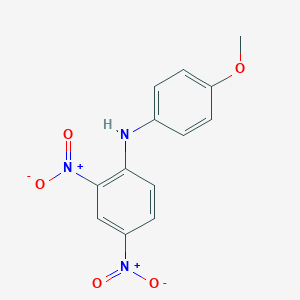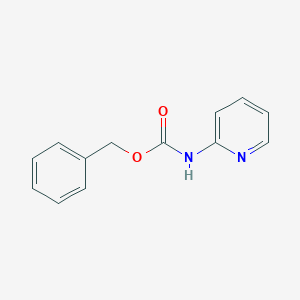
Carbamic acid, 2-pyridinyl-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 2-pyridinyl-, phenylmethyl ester is a compound that has been synthesized and characterized in various studies. It is related to a class of organic compounds known as carbamate esters, which are derived from carbamic acid. These compounds are of interest due to their potential applications in organic synthesis and catalysis.
Synthesis Analysis
The synthesis of related carbamate esters has been reported in the literature. For instance, a pyrrolidine ring-containing carbamate ester was synthesized and shown to be an effective organocatalyst in asymmetric Michael addition reactions in aqueous media . Additionally, a methodology for synthesizing halogenated pyridine-2-carboxylic acid derivatives, which are important synthons for the synthesis of aromatic chelating agents, has been described .
Molecular Structure Analysis
The molecular structure of phenyl-thiocarbamic acid-O-pyridin-4-ylmethyl ester, a compound similar to carbamic acid, 2-pyridinyl-, phenylmethyl ester, has been determined using X-ray single crystal diffraction. Density functional theory (DFT) calculations were performed to analyze the structure, atomic charge distributions, and thermodynamic properties . These studies provide insights into the electronic structure and potential reactivity of the compound.
Chemical Reactions Analysis
Carbamate esters are known to participate in various chemical reactions. An unexpected carbon dioxide insertion reaction involving a carbamic compound was investigated, providing mechanistic insights into the reactivity of these esters . The study of such reactions is crucial for understanding how carbamate esters can be utilized in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate esters have been studied using experimental techniques and theoretical calculations. The vibrational frequencies predicted by DFT calculations were compared with experimental data, confirming the reliability of the theoretical method . The negative charges on sulfur, oxygen, and nitrogen atoms in the pyridine ring make the compound a potential multidentate ligand .
Case Studies
The use of carbamate esters as organocatalysts in asymmetric synthesis has been demonstrated in a case study where a pyrrolidine-containing carbamate ester showed high yields and selectivity in Michael addition reactions . This highlights the practical applications of carbamate esters in organic synthesis and their potential for developing new catalytic processes.
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-pyridin-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDIQIXOALAIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307334 |
Source


|
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
CAS RN |
105892-47-5 |
Source


|
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)
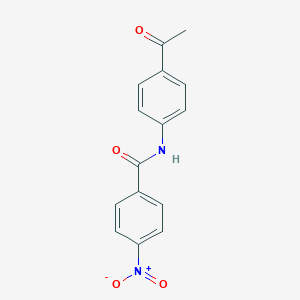
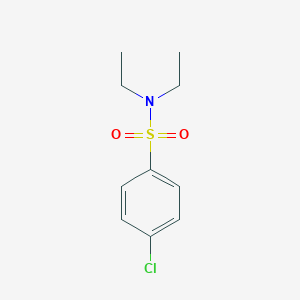
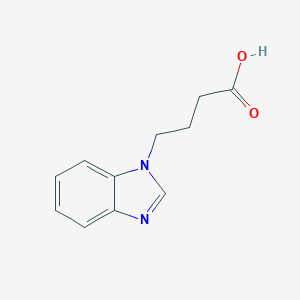
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)
